(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
Description
The compound "(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone" is a synthetic small molecule featuring a piperidine core substituted with a thiophene-3-carbonyl group and a (4-chlorobenzyl)oxymethyl moiety. Its structural complexity—combining aromatic, heterocyclic, and chlorinated groups—implies possible roles in modulating receptor binding or metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-3-1-14(2-4-17)11-22-12-15-5-8-20(9-6-15)18(21)16-7-10-23-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMDEERNGVRCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, identified by its CAS number 1396878-52-6, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 349.9 g/mol. The structure features a piperidine ring substituted with a thiophene moiety and a chlorobenzyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClNO₂S |
| Molecular Weight | 349.9 g/mol |
| CAS Number | 1396878-52-6 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities including:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes, notably 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome disorders such as type 2 diabetes and obesity .
- Antimicrobial Properties : In studies involving derivatives of piperidine compounds, similar structures demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
- CNS Effects : The compound has potential applications in treating central nervous system disorders, including mild cognitive impairment and early dementia .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : The inhibition of specific enzymes can lead to altered metabolic pathways, which may help in managing conditions like diabetes and obesity.
- Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target proteins, influencing their activity and potentially leading to therapeutic effects .
Case Studies
Several studies have explored the biological activity of similar compounds with promising results:
- Antimicrobial Activity : A study synthesized various piperidine derivatives and evaluated their antibacterial properties. Compounds similar to this compound showed significant inhibition against bacterial strains, indicating potential for development as antimicrobial agents .
- CNS Disorders : Research on piperidine derivatives has highlighted their potential in treating neurodegenerative diseases through mechanisms involving acetylcholinesterase inhibition, which is crucial for cognitive function .
- Metabolic Syndrome Treatment : The inhibition of 11β-hydroxysteroid dehydrogenase type 1 by related compounds suggests a pathway for treating metabolic disorders by modulating cortisol metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Compounds
Piperidine derivatives are common in medicinal chemistry due to their bioavailability and ability to interact with CNS targets. For example:
- Compound 9 (from ) includes a tetrahydrofuran-piperidine hybrid with a thioether-linked pyrimidinone. While structurally distinct, its use of protective groups (e.g., tert-butyldimethylsilyl) highlights synthetic strategies that might apply to the target compound’s synthesis.
Thiophene-Containing Analogs
Thiophene rings enhance π-π stacking interactions in receptor binding. For instance:
- Anandamide analogs () lack thiophene but share aromatic interactions critical for cannabinoid receptor binding. Hypothetically, the thiophene-3-carbonyl group in the target compound could mimic such interactions in other receptor systems.
Chlorinated Aromatic Derivatives
4-Chlorobenzyl groups are often used to improve lipophilicity and metabolic stability. For example:
- Cannabinoid receptor ligands (e.g., rimonabant analogs) use chlorinated aryl groups to enhance binding affinity. The 4-chlorobenzyl moiety in the target compound may similarly optimize pharmacokinetic properties.
Hypothetical Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Metabolic Stability: Chlorinated aromatics generally reduce oxidative metabolism, suggesting improved half-life compared to non-halogenated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
